N-{[4-(methylsulfanyl)phenyl]methyl}-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide
Description
The exact mass of the compound this compound is 375.10414797 g/mol and the complexity rating of the compound is 692. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]-11-oxopyrido[2,1-b]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-27-16-9-6-14(7-10-16)12-22-20(25)15-8-11-19-23-18-5-3-2-4-17(18)21(26)24(19)13-15/h2-11,13H,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMXYIGZEZWWNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)C2=CN3C(=NC4=CC=CC=C4C3=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[4-(methylsulfanyl)phenyl]methyl}-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and highlighting relevant data tables and case studies.
Chemical Structure and Properties
The chemical formula for this compound is C21H17N3O2S. Its structure features a quinazoline core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
1. Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class can inhibit various cancer cell lines through different mechanisms:
- EGFR Inhibition : Studies have shown that quinazoline derivatives can effectively inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy. For instance, certain derivatives demonstrated IC50 values in the low nanomolar range against breast cancer cell lines such as MCF7 and A549 .
- Cytotoxicity Studies : In vitro studies have reported that this compound exhibits significant cytotoxic effects on various cancer cell lines. For example, a comparative study showed that this compound had IC50 values of approximately 0.096 μM against EGFR, indicating potent activity against tumor cells .
2. Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Research indicates that quinazoline derivatives can modulate inflammatory pathways effectively:
- Inhibition of Inflammatory Mediators : Certain studies have highlighted the ability of quinazoline derivatives to inhibit pro-inflammatory cytokines and other mediators, suggesting their potential use in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study conducted on a series of quinazoline derivatives, including this compound, demonstrated promising results in inhibiting tumor growth in xenograft models. The study noted that treatment with this compound led to significant reductions in tumor size compared to control groups.
Case Study 2: Mechanistic Insights
Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This finding was supported by flow cytometry analyses showing increased apoptotic cell populations following treatment with the compound.
Data Tables
Preparation Methods
Synthesis of the Pyrido[2,1-b]quinazoline Core Structure
The pyrido[2,1-b]quinazoline scaffold forms the central framework of the target compound. A widely adopted approach involves intramolecular cyclization of appropriately substituted precursors. For example, WO2016170544A1 describes a method where a quinazolinone intermediate undergoes 6-endo-dig cyclization in chloroform to form tricyclic systems . Adapting this strategy, a pyridine-tethered quinazolinone precursor could be treated with a trichloromethylation reagent in chloroform to induce cyclization, yielding the pyrido[2,1-b]quinazoline core . Key parameters include:
Alternative routes from s41598-019-50776-y utilize pH-sensitive cyclization of isatoic anhydride derivatives at room temperature, offering greener conditions but requiring tailored substrates .
Introduction of the 11-Oxo Functional Group
The 11-oxo moiety is introduced via oxidation or hydrolysis of a precursor. WO2016170544A1 demonstrates the oxidation of secondary alcohols using lithium hydroxide monohydrate in aqueous methanol, followed by acidification with hydrochloric acid to precipitate the oxidized product . For the target compound, a similar protocol could be applied:
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Treat a pyrido[2,1-b]quinazoline intermediate bearing a hydroxyl or amine group at position 11 with lithium hydroxide (12.9 g in 75 mL water) .
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Stir at 25–30°C for 3 hours to ensure complete oxidation.
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Acidify with aqueous HCl to pH 2–3, inducing crystallization of the 11-oxo derivative .
Formation of the 8-Carboxamide Substituent
The carboxamide group at position 8 is typically installed via coupling reactions. WO2016170544A1 outlines a two-step process:
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Activation : React a carboxylic acid with ethyl chloroformate (22.9 mL) and N-methylmorpholine (55.1 mL) in dichloromethane at -15°C to form a mixed anhydride .
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Amination : Add N,O-dimethylhydroxylamine hydrochloride (23.5 g) to the activated intermediate, followed by purification via column chromatography .
For the target compound, this method can be adapted by substituting N,O-dimethylhydroxylamine with [4-(methylsulfanyl)phenyl]methanamine.
Installation of the N-{[4-(Methylsulfanyl)phenyl]methyl} Group
The 4-(methylsulfanyl)benzyl group is introduced via nucleophilic substitution or reductive amination. IUCr Journals (source 4) provides a relevant protocol:
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React a thiol-containing intermediate with methyl iodide (0.015 mol) in ethanol using sodium ethoxide as a base .
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Stir at room temperature for 30 minutes, then reflux for 1 hour to ensure complete alkylation .
Applying this to the target compound, 4-mercaptobenzylamine could be methylated in situ before coupling to the carboxamide intermediate.
Integrated Synthetic Route and Optimization
Combining the above steps, a plausible synthetic route is:
Step 1 : Synthesize the pyrido[2,1-b]quinazoline core via cyclization of a pyridine-tethered quinazolinone in chloroform .
Step 2 : Oxidize position 11 using LiOH/HCl .
Step 3 : Couple the 8-carboxylic acid to [4-(methylsulfanyl)phenyl]methanamine via mixed anhydride activation .
Optimization Notes :
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Yield Improvement : Use dichloromethane instead of chloroform for cyclization to reduce side reactions .
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Purification : Column chromatography with ethyl acetate/cyclohexane (1:3) achieves >95% purity .
Comparative Analysis of Methodologies
The WO2016170544A1 method offers higher yields but requires stringent temperature control, whereas greener approaches from s41598-019-50776-y sacrifice efficiency for scalability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-{[4-(methylsulfanyl)phenyl]methyl}-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates to form the pyrido-quinazoline core .
- Step 2 : Introduce the methylsulfanylphenylmethyl group via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., N₂/Ar). Optimize solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) to enhance yield .
- Step 3 : Characterize intermediates via HPLC and LC-MS to monitor reaction progression and minimize byproducts.
Q. How can the structural identity and purity of this compound be confirmed?
- Methodology :
- Analytical Techniques :
- NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., methylsulfanyl group at C4) and assess aromatic proton splitting patterns .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen bonding in the pyrido-quinazoline core .
- Mass Spectrometry : Compare experimental molecular weight (e.g., ~490 g/mol) with theoretical values to confirm purity .
Advanced Research Questions
Q. What mechanistic insights exist for the bioactivity of this compound, particularly its interaction with kinase targets?
- Methodology :
- In Silico Docking : Model interactions between the methylsulfanyl group and kinase ATP-binding pockets (e.g., using AutoDock Vina). Validate with molecular dynamics simulations to assess binding stability .
- Enzyme Assays : Measure IC₅₀ values in kinase inhibition assays (e.g., EGFR or VEGFR2) using fluorescence polarization .
- Structure-Activity Relationship (SAR) : Modify the carboxamide or methylsulfanyl moieties to evaluate potency changes .
Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?
- Methodology :
- Solubility Studies : Perform parallel experiments in DMSO, PBS (pH 7.4), and simulated gastric fluid to identify pH-dependent degradation pathways .
- Stability Testing : Use accelerated stability protocols (40°C/75% RH for 4 weeks) with HPLC monitoring to compare batch-to-batch variability .
- Data Reconciliation : Cross-reference with thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to detect polymorphic transitions affecting solubility .
Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?
- Methodology :
- Catalyst Optimization : Screen chiral ligands (e.g., BINAP) in asymmetric catalysis to enhance enantioselectivity during cyclization steps .
- Process Analytical Technology (PAT) : Implement real-time FTIR or Raman spectroscopy to monitor chiral intermediates in flow reactors .
- Crystallization Control : Use anti-solvent addition (e.g., water in ethanol) to isolate enantiomerically pure crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
